molecular formula C23H18BrNO2 B298193 2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione

2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione

Cat. No. B298193
M. Wt: 420.3 g/mol
InChI Key: HWULPRRGXWWXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione is a synthetic compound with potential biomedical applications. It is a member of the indandione family and has been the subject of scientific research for its potential as an anticoagulant and antithrombotic agent.

Mechanism of Action

The mechanism of action of 2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione involves the inhibition of vitamin K epoxide reductase. This enzyme is responsible for the conversion of vitamin K epoxide to its active form, which is required for the production of clotting factors in the liver. By inhibiting this enzyme, the compound reduces the production of clotting factors and prevents the formation of blood clots.
Biochemical and Physiological Effects
Studies have shown that this compound has anticoagulant and antithrombotic effects. It inhibits the activity of vitamin K epoxide reductase, which reduces the production of clotting factors and prevents the formation of blood clots. The compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione in lab experiments is its specificity for vitamin K epoxide reductase. This allows for targeted inhibition of this enzyme without affecting other pathways in the body. However, one limitation is the potential for off-target effects, which may limit the usefulness of the compound in certain applications.

Future Directions

There are several potential future directions for research on 2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione. One area of interest is the development of more potent and selective inhibitors of vitamin K epoxide reductase. Another potential direction is the investigation of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory conditions. Additionally, further studies are needed to determine the safety and efficacy of the compound in clinical settings.

Synthesis Methods

The synthesis of 2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione involves the reaction of 1,3-indandione with 4-bromo-3-methylbenzaldehyde and 2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of a base catalyst. The resulting compound is purified through column chromatography to obtain the final product.

Scientific Research Applications

2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione has been the subject of scientific research for its potential as an anticoagulant and antithrombotic agent. Studies have shown that this compound inhibits the activity of vitamin K epoxide reductase, which is involved in the production of clotting factors in the liver. This inhibition leads to a decrease in the production of clotting factors and a reduction in the formation of blood clots.

properties

Molecular Formula

C23H18BrNO2

Molecular Weight

420.3 g/mol

IUPAC Name

2-[[1-(4-bromo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C23H18BrNO2/c1-13-10-17(8-9-21(13)24)25-14(2)11-16(15(25)3)12-20-22(26)18-6-4-5-7-19(18)23(20)27/h4-12H,1-3H3

InChI Key

HWULPRRGXWWXTM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Br)C)C)C=C3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Br)C)C)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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